molecular formula C20H23N3O3 B3485104 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1-piperazinecarboxamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1-piperazinecarboxamide

Cat. No. B3485104
M. Wt: 353.4 g/mol
InChI Key: KGLGGJYBQXRGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, commonly known as MDMA, is a psychoactive drug that has gained widespread popularity in recent years. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. Its chemical structure is similar to both amphetamine and mescaline.

Mechanism of Action

MDMA works by increasing the activity of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The drug also stimulates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
MDMA produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of large amounts of serotonin, which can lead to feelings of euphoria, increased empathy, and heightened sensory perception.

Advantages and Limitations for Lab Experiments

MDMA has several advantages and limitations for use in laboratory experiments. One advantage is that the drug produces consistent and predictable effects, which makes it easier to study. However, MDMA is also a potent and potentially dangerous drug that requires careful handling and monitoring.

Future Directions

There are several potential future directions for research on MDMA. One area of interest is the drug's potential therapeutic uses, particularly in the treatment of PTSD and other mental health conditions. Another area of interest is the drug's effects on social bonding and empathy, which could have implications for the treatment of social anxiety and other disorders. Additionally, researchers may continue to study the biochemical and physiological effects of MDMA, as well as its potential risks and side effects.
In conclusion, MDMA is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. The drug has been the subject of extensive scientific research, particularly in the areas of therapeutic use and social bonding. While MDMA has several advantages for use in laboratory experiments, it is also a potent and potentially dangerous drug that requires careful handling and monitoring. Future research may focus on the drug's therapeutic uses, effects on social bonding and empathy, and potential risks and side effects.

Scientific Research Applications

MDMA has been the subject of extensive scientific research over the past few decades. The drug has been studied for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. MDMA has also been studied for its potential to enhance empathy and social bonding.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-15-2-5-17(6-3-15)21-20(24)23-10-8-22(9-11-23)13-16-4-7-18-19(12-16)26-14-25-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLGGJYBQXRGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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